
Quinolinic acid
概述
描述
Quinolinic acid (2,3-pyridine dicarboxylic acid) is a neuroactive metabolite of the kynurenine pathway (KP), which catabolizes tryptophan. Under physiological conditions, it contributes to nicotinamide adenine dinucleotide (NAD+) synthesis at nanomolar concentrations . However, during neuroinflammation or metabolic dysregulation, this compound accumulates to micromolar levels, acting as a selective N-methyl-D-aspartate (NMDA) receptor agonist . This excitotoxicity disrupts calcium homeostasis, induces oxidative stress, and triggers apoptosis in neurons, astrocytes, and oligodendrocytes . Elevated this compound levels are implicated in neurological disorders such as multiple sclerosis (MS), depression, and Huntington’s disease, as well as systemic conditions like preterm placental dysfunction .
准备方法
ML182 的合成涉及一系列化学反应,从市售原料开始。关键步骤包括吡啶酰胺核的形成,以及随后引入必要取代基的功能化。合成路线通常包括:
吡啶酰胺核的形成: 这是通过在适当条件下,2-氯烟酸与胺衍生物之间的反应来实现的。
化学反应分析
ML182 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成各种氧化衍生物。
还原: ML182 可以被还原形成不同的还原产物,具体取决于所使用的试剂和条件。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种卤化剂。从这些反应中形成的主要产物取决于所使用的特定条件和试剂。
科学研究应用
Neurodegenerative Disease Research
Huntington's Disease
Quinolinic acid is extensively used to model Huntington's disease (HD) due to its neurotoxic effects. Intrastriatal injections of QUIN in rodent models induce symptoms akin to HD, such as motor deficits and cognitive decline. This model allows researchers to study the pathophysiology of HD and test potential therapeutic interventions .
Alzheimer's Disease
Research indicates a correlation between elevated levels of this compound and Alzheimer's disease (AD). Post-mortem studies have shown increased QUIN levels in the brains of AD patients, which are associated with tau protein phosphorylation—a hallmark of AD pathology . this compound has been implicated in the activation of glial cells around amyloid plaques, contributing to neuroinflammation and neuronal damage .
Pain Mechanisms
This compound plays a role in neuropathic pain pathways. It has been shown to induce hyperalgesia in animal models through excitotoxic mechanisms involving NMDA receptor activation . Studies suggest that QUIN may enhance pain sensitivity by modulating inflammatory processes and neuronal excitability, making it a target for investigating pain management strategies .
Psychiatric Disorders
Schizophrenia
Recent studies have highlighted the involvement of this compound in schizophrenia, particularly concerning cognitive deficits associated with the disorder. Elevated levels of QUIN have been found in patients with schizophrenia, suggesting its role as a biomarker for cognitive impairment . The modulation of glutamatergic neurotransmission by QUIN may contribute to the cognitive dysfunction observed in these patients .
Mechanistic Insights
This compound exerts its effects primarily through excitotoxicity mediated by NMDA receptors. This can lead to oxidative stress, mitochondrial dysfunction, and neuronal cell death, which are critical factors in various neurodegenerative diseases . Research has shown that QUIN can disrupt cellular energy metabolism by inhibiting key enzymes involved in ATP production and increasing reactive oxygen species (ROS), further exacerbating neuronal injury .
Therapeutic Implications
Given its role in various pathological conditions, this compound is being explored for potential therapeutic interventions. For instance, compounds that can inhibit QUIN-induced excitotoxicity or counteract oxidative stress may offer new avenues for treating neurodegenerative diseases and psychiatric disorders . Additionally, understanding the kynurenine pathway's modulation could lead to innovative treatments targeting both pain management and neuroprotection.
Data Table: Summary of this compound Applications
作用机制
ML182 通过调节代谢型谷氨酸受体 4 (mGlu4) 的活性发挥作用。作为正向变构调节剂,它与受体上的一个位点结合,该位点不同于正构位点,增强了受体对其天然配体谷氨酸的反应。这种调节导致下游信号通路的改变,这可能产生各种生理效应,包括潜在的神经保护作用和抗帕金森病作用 .
相似化合物的比较
Comparison with Structurally and Functionally Related Compounds
Kynurenic Acid
Structure: Kynurenic acid is an anthranilic acid derivative with a benzopyridine backbone. Receptor Activity: Antagonist at the glycine modulatory site of NMDA receptors and α7-nicotinic acetylcholine receptors . Functional Role: Neuroprotective; counterbalances quinolinic acid’s excitotoxicity. A skewed this compound/kynurenic acid ratio correlates with neurotoxicity in MS, depression, and preterm birth . Research Findings:
- In depression, reduced kynurenic acid levels exacerbate this compound’s neurotoxic effects .
- Preterm placentas exhibit elevated this compound/kynurenic acid ratios, increasing fetal neuroinflammation risk .
Homothis compound
Structure: A this compound analog with an extended carbon chain. Receptor Activity: NMDA receptor agonist with 5-fold higher potency than this compound . Research Findings:
- Unlike this compound, homothis compound’s esters (e.g., QA2ME) resist antagonism by 2-amino-7-phosphonoheptanoic acid (2APH), implying distinct receptor interactions .
Dipicolinic Acid (2,6-Pyridine Dicarboxylic Acid)
Structure: Pyridine dicarboxylic acid isomer with carboxyl groups at positions 2 and 4. Receptor Activity: NMDA agonist with comparable efficacy to this compound in evoking acetylcholine release .
Phthalic Acid (1,2-Benzene Dicarboxylic Acid)
Structure: Benzene derivative lacking nitrogen. Receptor Activity: Activates NMDA receptors but with lower intrinsic activity than this compound . Toxicity: Paradoxically causes axon-sparing striatal lesions despite structural dissimilarity, suggesting alternative toxicity mechanisms (e.g., oxidative stress) .
Comparative Data Table
Compound | Structure | Receptor Activity | Potency vs. This compound | Toxicity Profile | Metabolic Role |
---|---|---|---|---|---|
This compound | 2,3-Pyridine dicarboxylic acid | NMDA agonist | 1x | Neurotoxic | KP metabolite; NAD+ precursor |
Kynurenic acid | Anthranilic acid derivative | NMDA glycine antagonist | N/A (antagonist) | Neuroprotective | KP metabolite |
Homothis compound | This compound + CH₂ group | NMDA agonist | 5x | Highly neurotoxic | Synthetic analog |
Dipicolinic acid | 2,6-Pyridine dicarboxylic acid | NMDA agonist | 1x | Non-excitotoxic | Microbial metabolite |
Phthalic acid | 1,2-Benzene dicarboxylic acid | Weak NMDA agonist | 0.5x | Excitotoxic via ROS | Industrial chemical |
Key Research Findings
Receptor Specificity: this compound’s NMDA agonism is selectively blocked by 2APH, whereas its methyl ester (QA2ME) shows resistance, suggesting receptor subtype diversity .
Carboxyl group positioning (2,3 vs. 2,6) dictates excitatory vs. excitotoxic outcomes .
Therapeutic Strategies: Anti-quinolinic acid monoclonal antibodies reduce oligodendrocyte toxicity in MS models . Kynurenine 3-monooxygenase (KMO) inhibitors lower this compound production, restoring KP balance .
生物活性
Quinolinic acid (QUIN) is a neuroactive compound primarily produced through the kynurenine pathway, which is a significant metabolic route for the amino acid tryptophan. This compound has garnered attention due to its dual role as both a neurotoxin and a potential neuroprotective agent, depending on its concentration and the context of its action. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on neuronal health, and implications in various neurological disorders.
This compound exerts its biological effects primarily through the following mechanisms:
- Excitotoxicity : QUIN acts as an agonist at NMDA receptors, leading to increased calcium influx into neurons. This excitotoxicity is linked to neuronal death and has been implicated in conditions such as Alzheimer's disease, Huntington's disease, and multiple sclerosis .
- Oxidative Stress : QUIN induces oxidative stress by generating reactive oxygen species (ROS) and depleting antioxidant defenses. It has been shown to decrease levels of reduced glutathione (GSH) and impair the activity of superoxide dismutase (SOD), contributing to cellular damage .
- Energy Metabolism Disruption : Studies indicate that QUIN can inhibit key enzymes involved in cellular energy metabolism, such as creatine kinase and components of the mitochondrial respiratory chain. This disruption can lead to decreased ATP production and further exacerbate neuronal injury .
Neurotoxicity
Research highlights that elevated levels of QUIN in the central nervous system are associated with neurodegenerative diseases. For instance:
- Alzheimer's Disease : Increased QUIN levels have been correlated with cognitive decline and neuroinflammation in Alzheimer’s patients. QUIN's ability to induce apoptosis in neurons suggests a direct role in disease pathology .
- Huntington’s Disease : In models of Huntington's disease, QUIN has been shown to contribute to striatal neuronal loss, reinforcing its role as a neurotoxic agent in this condition .
Neuroprotection
Interestingly, at lower concentrations, QUIN may play a protective role by promoting NAD+ synthesis, which is crucial for cellular metabolism and survival. This duality underscores the importance of concentration in determining QUIN's overall impact on neuronal health .
Case Studies
-
Intrastriatal Injection Study :
A study involving the injection of QUIN into the striatum of rats demonstrated significant reductions in ATP levels and mitochondrial function. The findings suggested that QUIN-induced oxidative stress was mediated by increased NOS activity and subsequent free radical production . -
Neuroinflammatory Response :
Research has shown that immune activation can lead to increased production of QUIN by macrophages, linking systemic inflammation with local neurotoxicity. This mechanism may explain the exacerbation of neurodegenerative conditions during inflammatory states .
Data Tables
常见问题
Basic Research Questions
Q. How is quinolinic acid accurately quantified in biological samples, and what methodological considerations are critical for minimizing interference from other kynurenine pathway metabolites?
- Answer : High-performance liquid chromatography (HPLC) coupled with ultraviolet or mass spectrometry detection is the gold standard for quantification. Key considerations include sample preparation (e.g., protein precipitation to remove contaminants), use of internal standards (e.g., deuterated this compound), and validation against matrix effects . Additionally, enzymatic assays (e.g., quinolinate phosphoribosyltransferase activity) can complement chromatographic methods but require rigorous pH and temperature controls to avoid cross-reactivity with structurally similar metabolites like kynurenic acid .
Q. What experimental models are most appropriate for studying this compound's role in neurodegenerative diseases, and how can researchers control for confounding variables such as systemic inflammation?
- Answer : Primary neuronal cultures and transgenic rodent models (e.g., Alzheimer’s disease mice with amyloid-beta plaques) are widely used. To control for systemic inflammation, researchers should monitor serum cytokine levels (e.g., IL-6, TNF-α) and employ lipopolysaccharide (LPS)-exposed control groups. Intracerebroventricular injection of this compound allows localized neurotoxicity studies, but stereotaxic accuracy must be validated via post-mortem histology .
Q. What are the best practices for validating antibodies used in immunohistochemical detection of quinolic acid-related enzymes (e.g., 3-hydroxyanthranilic acid oxygenase) in brain tissue?
- Answer : Perform knockout-validated Western blotting to confirm antibody specificity. For immunohistochemistry, include negative controls (e.g., tissue from enzyme-deficient mice) and pre-absorption controls with the target antigen. Quantification should use automated image analysis software (e.g., ImageJ) to reduce observer bias, and results must be cross-validated with enzymatic activity assays .
Q. How can in vitro models of this compound-induced excitotoxicity be standardized to improve reproducibility across laboratories?
- Answer : Use immortalized cell lines (e.g., SH-SY5Y neurons) with consistent passage numbers and culture conditions. Standardize glutamate receptor agonists/antagonists (e.g., NMDA receptor blockers like MK-801) and report calcium flux measurements using fluorescent indicators (e.g., Fluo-4). Include positive controls (e.g., glutamate exposure) and validate cell viability via ATP-based assays .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings regarding this compound's dual role as both a neurotoxin and a potential neuromodulator under different physiological conditions?
- Answer : Employ conditional knockout models to isolate this compound’s effects in specific brain regions (e.g., striatum vs. hippocampus). Integrate multi-omics data (e.g., transcriptomics of kynurenine pathway enzymes) with electrophysiological recordings to contextualize its role in synaptic plasticity versus excitotoxicity. Meta-analyses of published datasets should account for species-specific differences in enzyme expression (e.g., IDO1 in humans vs. rodents) .
Q. What advanced computational or systems biology approaches are being utilized to model this compound's interactions within the broader kynurenine pathway network?
- Answer : Kinetic modeling using tools like COPASI or SBML integrates enzyme kinetics (e.g., Km and Vmax values for this compound synthases) with metabolic flux data. Machine learning algorithms (e.g., random forest regression) can predict pathway dysregulation in patient cohorts, prioritizing biomarkers for validation via targeted metabolomics .
Q. What experimental strategies can resolve discrepancies in this compound's reported effects on microglial activation across studies?
- Answer : Use single-cell RNA sequencing to delineate microglial subtypes (e.g., pro-inflammatory M1 vs. anti-inflammatory M2) in this compound-exposed models. Combine this with spatial transcriptomics to map regional activation patterns. Flow cytometry with surface markers (e.g., CD11b/CD45) and cytokine profiling (e.g., IL-1β, TGF-β) can further stratify responses .
Q. How do epigenetic modifications (e.g., DNA methylation of kynurenine pathway genes) influence this compound production in chronic inflammatory conditions, and what methodologies are optimal for studying this?
- Answer : Bisulfite sequencing of promoter regions (e.g., IDO1, KMO) in PBMCs or post-mortem brain tissue, paired with chromatin immunoprecipitation (ChIP) for histone marks (e.g., H3K27ac). Longitudinal cohort studies with matched plasma this compound levels and methylation arrays can establish causality, though confounding factors like age and medication history must be statistically adjusted .
Q. What are the limitations of current cerebrospinal fluid (CSF) sampling techniques for assessing this compound dynamics in living patients, and how can these be mitigated?
- Answer : Intermittent lumbar puncture introduces variability due to circadian fluctuations in CSF metabolite levels. Continuous intrathecal catheters in clinical studies provide higher temporal resolution but require rigorous ethical oversight. Normalization to CSF albumin or creatinine can correct for dilution effects, and tandem mass spectrometry improves sensitivity over ELISA .
Q. How can researchers design studies to differentiate this compound's direct neurotoxic effects from secondary consequences of blood-brain barrier (BBB) disruption?
- Answer : Use in situ brain perfusion techniques in rodents to quantify this compound influx rates independently of systemic inflammation. Dynamic contrast-enhanced MRI (DCE-MRI) in patient cohorts can correlate BBB permeability with CSF this compound levels. Genetic models with endothelial-specific knockout of transporters (e.g., LAT1) further isolate BBB-mediated effects .
属性
IUPAC Name |
pyridine-2,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAWHXHKYYXBSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
Record name | quinolinic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Quinolinic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
18970-62-2 (copper(2+) salt), 87314-99-6 (strontium salt) | |
Record name | Quinolinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8041327 | |
Record name | Quinolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Odorless solid; [Merck Index] White or light yellow powder; [MSDSonline], Solid | |
Record name | 2,3-Pyridinedicarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quinolinic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6940 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Quinolinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000232 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in 180 parts water, in alkalies, slightly in alcohol. Almost insol in ether or benzene., Slightly soluble in trifluoroacetic acid. Insoluble in ethanol., In water, 1.1X10+4 mg/L at 25 °C, 11.0 mg/mL | |
Record name | Quinolinic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01796 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | QUINOLINIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7511 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Quinolinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000232 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.0000061 [mmHg] | |
Record name | Quinolinic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6940 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Crystals, Monoclinic crystals from water | |
CAS No. |
89-00-9 | |
Record name | Quinolinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinolinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinolinic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01796 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | quinolinic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403247 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | quinolinic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18836 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | quinolinic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Pyridinedicarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quinolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2,3-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.704 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINOLINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6F0HK1URN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | QUINOLINIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7511 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Quinolinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000232 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228.5 °C, 190 °C | |
Record name | Quinolinic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01796 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | QUINOLINIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7511 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Quinolinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000232 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。